A Technical Guide to Bis-PEG10-acid: A Homobifunctional Linker for Advanced Bioconjugation
A Technical Guide to Bis-PEG10-acid: A Homobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG10-acid, a homobifunctional polyethylene glycol (PEG) linker. It details its chemical and physical properties, outlines its primary applications in bioconjugation, and provides representative experimental protocols for its use in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties of Bis-PEG10-acid
Bis-PEG10-acid is a hydrophilic crosslinker featuring two terminal carboxylic acid groups. The ten repeating ethylene glycol units impart water solubility to the molecule and the conjugates it forms, which can be advantageous for improving the pharmacokinetic properties of biopharmaceuticals. The terminal carboxylic acids can be readily coupled with primary amines on proteins, peptides, or small molecules to form stable amide bonds.
Table 1: Chemical and Physical Properties of Bis-PEG10-acid
| Property | Value | References |
| Chemical Formula | C24H46O14 | [1][2] |
| Molecular Weight | 558.62 g/mol | [1] |
| Exact Mass | 558.2888 | [1] |
| IUPAC Name | 4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontanedioic acid | |
| Appearance | Varies (often a solid or viscous oil) | |
| Solubility | Soluble in water and many organic solvents | [1] |
| CAS Number | 2055023-26-0 |
Applications in Bioconjugation
The bifunctional nature of Bis-PEG10-acid makes it a versatile tool for crosslinking and spacing in complex biomolecules. Its primary applications are in the development of ADCs and PROTACs, where it serves as the linker connecting the targeting moiety to the therapeutic payload or the E3 ligase ligand.
Antibody-Drug Conjugates (ADCs)
In ADC design, a linker like Bis-PEG10-acid can be used to attach a cytotoxic drug to a monoclonal antibody (mAb). The mAb directs the conjugate to a specific antigen on the surface of cancer cells. Upon internalization, the ADC is processed, releasing the payload to induce cell death. The PEG component of the linker can help to improve the solubility and stability of the ADC.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Bis-PEG10-acid can function as this linker, bringing the target protein and the E3 ligase into proximity to facilitate ubiquitination and subsequent degradation by the proteasome.
Experimental Protocols
The following are generalized protocols for the use of a di-acid PEG linker like Bis-PEG10-acid in bioconjugation. The specific reaction conditions may require optimization based on the substrates being used.
General Protocol for Amide Bond Formation with an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid groups on Bis-PEG10-acid using EDC and NHS to form an amine-reactive NHS ester, which then reacts with a primary amine on the molecule to be conjugated.
Materials:
-
Bis-PEG10-acid
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve Bis-PEG10-acid in anhydrous DMF or DMSO.
-
Add 1.1 equivalents of NHS, followed by 1.1 equivalents of EDC.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.
-
-
Coupling to Amine:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated NHS ester solution to the amine solution. The molar ratio may need to be optimized.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted NHS ester by adding the quenching solution.
-
Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted reagents and byproducts.
-
Representative Workflow for PROTAC Synthesis
This workflow outlines the steps for synthesizing a PROTAC where Bis-PEG10-acid links a protein of interest (POI) ligand and an E3 ligase ligand. This example assumes a step-wise conjugation.
Step 1: Mono-functionalization of Bis-PEG10-acid
-
React Bis-PEG10-acid with a protected amine-containing POI ligand in the presence of a coupling agent (e.g., HATU or EDC) and a base (e.g., DIPEA) in an anhydrous solvent like DMF. Use a molar ratio that favors the formation of the mono-substituted product.
-
Purify the resulting mono-functionalized PEG linker-POI ligand conjugate.
Step 2: Deprotection
-
If the POI ligand contained a protecting group on another functional moiety, deprotect it according to the appropriate chemical procedure.
Step 3: Coupling to E3 Ligase Ligand
-
Activate the remaining carboxylic acid on the PEG linker of the purified conjugate from Step 1 using a coupling agent like HATU or EDC/NHS.
-
React the activated conjugate with the amine-functional E3 ligase ligand.
-
Purify the final PROTAC molecule using chromatography (e.g., flash column chromatography or preparative HPLC).
Diagrams of Workflows and Signaling Pathways
Experimental Workflow for Bioconjugation
The following diagram illustrates the general workflow for conjugating Bis-PEG10-acid to an amine-containing molecule.
Mechanism of Action for an ADC Targeting HER2
This diagram illustrates the signaling pathway and mechanism of action for an Antibody-Drug Conjugate targeting the HER2 receptor, a common application for PEG linkers.
Logical Relationship in PROTAC-mediated Protein Degradation
This diagram shows the logical steps involved in the degradation of a target protein, such as EGFR, by a PROTAC molecule.
